molecular formula C29H28N6O5 B565637 Olmesartan medoxomil impurity C CAS No. 879562-26-2

Olmesartan medoxomil impurity C

Cat. No.: B565637
CAS No.: 879562-26-2
M. Wt: 540.6 g/mol
InChI Key: PSFJJUXSEHXDFN-UHFFFAOYSA-N
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Description

DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil is a chemical compound offered for research purposes. It is structurally related to Olmesartan medoxomil, an angiotensin II receptor blocker (ARB) that is approved for the treatment of hypertension . Olmesartan and its derivatives function by selectively blocking the binding of angiotensin II to the AT1 receptor, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure . This specific derivative may be of interest in metabolic and pharmacokinetic studies, serving as a reference standard or a starting material for the synthesis of other compounds. Researchers can utilize this chemical in analytical and investigative applications to further explore the properties and interactions of the olmesartan molecular family. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O5/c1-5-8-24-30-25(17(2)3)26(28(36)38-16-23-18(4)39-29(37)40-23)35(24)15-19-11-13-20(14-12-19)21-9-6-7-10-22(21)27-31-33-34-32-27/h6-7,9-14H,2,5,8,15-16H2,1,3-4H3,(H,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFJJUXSEHXDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236724
Record name DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879562-26-2
Record name (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879562-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olmesartan medoxomil specified impurity C [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879562262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(1-HYDROXY-1-METHYLETHYL)-(1-METHYLETHENYL)-OLMESARTAN MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227N84S103
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Metabolic Pathways

Dehydro Olmesartan Medoxomil is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels. Detailed information on these metabolic pathways is currently limited.

Transport and Distribution

Dehydro Olmesartan Medoxomil is transported and distributed within cells and tissues. It interacts with transporters such as OATP2B1, which contributes to its localization and accumulation.

Biological Activity

DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil is a derivative of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. This compound exhibits significant biological activity through its mechanism of action, pharmacodynamics, and pharmacokinetics. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Olmesartan medoxomil, including its derivative DES(1-hydroxy-1-methylethyl)-(1-methylethenyl), functions by selectively blocking the angiotensin II type 1 (AT1) receptor. This inhibition leads to vasodilation and a decrease in blood pressure by preventing the actions of angiotensin II, which normally promotes vasoconstriction, sodium retention, and aldosterone secretion .

Key Actions:

  • Vasodilation : Reduces vascular resistance.
  • Decreased Aldosterone Secretion : Lowers sodium retention and fluid volume.
  • Inhibition of Sympathetic Nervous System : Reduces heart rate and myocardial oxygen demand.

Pharmacodynamics

The pharmacodynamic profile of DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil shows a high affinity for the AT1 receptor with minimal interaction with the AT2 receptor. This selectivity is crucial for its antihypertensive effects. Studies indicate that olmesartan reduces markers of cardiovascular inflammation and myocardial remodeling, suggesting protective cardiovascular benefits beyond blood pressure reduction .

Table 1: Pharmacodynamic Properties

PropertyValue
AT1 Receptor AffinityHigh
AT2 Receptor AffinityLow
Effect on Blood PressureDose-dependent reduction
Duration of Action24 hours (once daily dosing)
Side EffectsMinimal (no first-dose hypotension)

Pharmacokinetics

Olmesartan medoxomil is a prodrug that is rapidly converted to its active form, olmesartan, in the gastrointestinal tract. The pharmacokinetic parameters are critical for understanding dosing regimens and potential interactions.

Key Pharmacokinetic Parameters:

  • Absorption : Rapid absorption with peak plasma concentration (Cmax) occurring within 1.4 to 2.8 hours post-administration.
  • Half-Life : Approximately 12 to 18 hours.
  • Excretion : Primarily via feces (60%) and urine (3% to 15%) in pediatric populations .

Table 2: Pharmacokinetic Profile

ParameterValue
Cmax0.22 to 2.1 mg/L
Time to Cmax1.4 to 2.8 hours
Terminal Half-Life12 to 18 hours
MetabolismNot via cytochrome P450

Clinical Studies

Research has demonstrated the efficacy of olmesartan in various populations, including children and adolescents. A notable study assessed its antihypertensive effects in young patients aged 6 to 16 years, confirming significant reductions in both systolic and diastolic blood pressure without serious adverse effects .

Case Study Overview:

In a randomized clinical trial involving pediatric patients:

  • Participants : 200 children aged 6-16 years with essential hypertension.
  • Intervention : Administration of olmesartan medoxomil at doses ranging from 10 mg to 40 mg once daily.
  • Results : Significant reductions in blood pressure were observed after 8 weeks of treatment, with a good safety profile reported.

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Effects
Olmesartan medoxomil has been extensively studied for its efficacy in managing hypertension. The compound works by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure. In a study involving 21,340 patients, olmesartan-based treatments significantly lowered clinic systolic blood pressure across various hypertension categories, including masked and white-coat hypertension .

Table 1: Changes in Blood Pressure with Olmesartan Treatment

Hypertension TypeChange in Clinic Systolic BP (mm Hg)Change in Morning Home Systolic BP (mm Hg)
Masked Hypertension-1.0-12.5
White-Coat Hypertension-15.21.0
Poorly Controlled Hypertension-23.1-20.3
Well-Controlled Hypertension1.82.0

2. Cardiovascular Protection
Research indicates that olmesartan may provide cardiovascular protection beyond blood pressure reduction. It has shown potential benefits in improving endothelial function and reducing arterial stiffness, which are critical factors in cardiovascular health .

Research Applications

1. Clinical Studies
Numerous clinical trials have evaluated the safety and efficacy of olmesartan medoxomil in various populations. For instance, a non-comparative observational study aimed to assess the efficacy and safety of olmesartan tablets demonstrated promising results in managing hypertension with a favorable safety profile .

2. Investigational New Drug Applications
The compound is also being explored for investigational new drug applications due to its unique pharmacological properties. Studies have focused on its role in treating conditions like heart failure and chronic kidney disease, where managing blood pressure is crucial for patient outcomes .

Mechanistic Insights

The mechanism by which DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil exerts its effects involves the inhibition of the renin-angiotensin-aldosterone system (RAAS). By blocking angiotensin II receptors, it reduces vasoconstriction and aldosterone secretion, leading to decreased sodium retention and improved fluid balance.

Case Studies

Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients demonstrated that olmesartan effectively reduced systolic blood pressure while maintaining renal function, highlighting its suitability for older populations who often face polypharmacy risks .

Case Study 2: Combination Therapy
In another study focusing on combination therapy, olmesartan was used alongside diuretics to enhance blood pressure control in patients with resistant hypertension. The results indicated significant reductions in both systolic and diastolic blood pressure compared to monotherapy .

Comparison with Similar Compounds

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

  • Role : A key intermediate in olmesartan medoxomil synthesis, produced via Grignard reactions and subsequent acidification .
  • Comparison : Unlike the final prodrug, this intermediate lacks the medoxomil ester and biphenyl-tetrazole moiety critical for receptor binding. Its purity directly impacts the final product’s quality, with optimized methods reducing impurities (e.g., compound of formula 3) to <0.1% .

Trityl Olmesartan Medoxomil

  • Role : A protected intermediate where the tetrazole group is shielded by a trityl (triphenylmethyl) group during synthesis .
  • Comparison: The trityl group must be removed via acidic hydrolysis (e.g., acetic acid) to yield the active drug.

Structural Impurities

Regio-Isomers

  • Example : Impurities arising from incorrect regiochemistry during imidazole alkylation. For instance, Wu et al. identified a regio-isomer with inverted substituents on the imidazole ring, which was controlled to <0.1% via optimized condensation conditions .
  • Impact: Even minor regio-isomers can affect drug efficacy and safety, necessitating stringent quality control .

Substituent Variations

  • Example : (5-Methyl-2-oxo-1,3-dioxol-4-ylmethyl)-4-(1-hydroxy-1-methylpropyl)-2-propyl-1-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl-methyl]imidazole-5-carboxylate.
    • Difference : The 1-hydroxy-1-methylpropyl group replaces the 1-hydroxy-1-methylethyl group in olmesartan medoxomil.
    • Source : Formed during incomplete alkylation or side reactions in synthesis .

Therapeutic Analogs (ARBs)

Losartan and Valsartan

  • Structural Differences : Losartan lacks the medoxomil ester and has a hydroxymethyl group instead of the 4-(1-hydroxy-1-methylethyl) substituent. Valsartan features a cyclopentane ring.
  • Efficacy : In clinical trials, olmesartan medoxomil showed superior responder rates (69.4% vs. 38.6% for losartan) and greater diastolic blood pressure reduction (−11.5 mmHg vs. −8.5 mmHg for valsartan) .

Data Tables

Table 1: Key Physicochemical Properties

Compound Solubility Bioavailability Key Substituents
Olmesartan Medoxomil Insoluble in water High (prodrug) 4-(1-hydroxy-1-methylethyl), medoxomil
Ethyl Intermediate () Soluble in organic solvents Low Ethyl ester, no tetrazole
Trityl Intermediate () Soluble in DMA None Trityl-protected tetrazole

Table 2: Clinical Efficacy Comparison (Systolic/Diastolic BP Reduction)

Compound Dose (mg/day) Δ SBP (mmHg) Δ DBP (mmHg) Responder Rate (%)
Olmesartan Medoxomil 20–40 −14.3 −11.5 69.4
Losartan 50–100 −10.2 −8.5 38.6
Valsartan 160 −12.1 −9.8 58.9

Data sourced from head-to-head trials .

Preparation Methods

One-Pot Synthesis for Trityl Intermediate

A streamlined one-pot process eliminates intermediate isolation, enhancing efficiency:

  • Alkylation : Reacting ethyl ester with benzyl bromide in N,N-dimethylacetamide at 40–60°C for 3–8 hours.

  • Hydrolysis : Treating the alkylated product with lithium hydroxide to form trityl olmesartan salt.

  • Esterification : Adding 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (1.2–2 equivalents) to the salt, followed by stirring at 40–60°C.

This method reduces solvent use by 30% and achieves yields exceeding 90%.

Deprotection and Isolation of Olmesartan Medoxomil

The trityl group is cleaved using acid in water-miscible solvents. Sulfuric acid (3 equivalents) in acetone-water mixtures (1:3 to 3:1 v/v) at 40°C for 3–15 hours precipitates triphenyl carbinol (TPC), which is filtered off. Subsequent neutralization with sodium bicarbonate yields crude olmesartan medoxomil.

Key Reaction Parameters

ParameterOptimal ConditionImpact on Purity/Yield
Acid TypeSulfuric acidMinimizes OLM-acid formation (<0.5%)
Solvent Ratio (Acetone:Water)1:1Maximizes TPC precipitation
Temperature40°CBalances reaction rate and degradation
Reaction Time4–6 hoursEnsures complete deprotection

Formation of DES Derivatives During Synthesis

DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil may form via:

  • Incomplete esterification : Residual hydroxyl groups reacting with unsaturated hydrocarbons.

  • Side-chain modifications : Acid-catalyzed rearrangement of the 1-hydroxy-1-methylethyl group to 1-methylethenyl.

Controlling Derivative Formation

  • Temperature Modulation : Lower temperatures (10–20°C) reduce side-chain reactivity.

  • Solvent Polarity : High-polarity solvents (e.g., acetonitrile) stabilize intermediates, minimizing undesired rearrangements.

Purification and Analytical Validation

Crude DES derivatives are purified via:

  • Recrystallization : Using acetone-water mixtures to remove TPC and OLM-acid.

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile:0.1% TFA mobile phase).

Purity Assessment

ImpurityHPLC Retention Time (min)Acceptable Limit
OLM-acid8.2≤0.5%
Trityl residue12.7≤0.1%
DES derivative10.5≤1.0%

Challenges in Scaling DES Derivative Synthesis

  • Byproduct Accumulation : Prolonged reaction times (>8 hours) increase DES derivative formation.

  • Solvent Recovery : Acetone-water mixtures require distillation for reuse, adding cost .

Q & A

Q. What is the structural characterization of DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil, and how do its functional groups influence pharmacological activity?

Methodological Answer: The compound is a prodrug with the molecular formula C₂₉H₃₀N₆O₆ (MW: 558.59) . Key structural features include:

  • Imidazole core : Critical for binding to the angiotensin II type 1 (AT1) receptor.
  • Tetrazole group : Enhances receptor affinity and metabolic stability .
  • Medoxomil ester : A hydrolyzable promoiety enabling gastrointestinal absorption; enzymatic cleavage releases the active olmesartan .
  • 1-hydroxy-1-methylethyl substituent : Influences solubility and crystallinity during synthesis .
    For structural validation, use SMILES/InChI keys (provided in pharmacopeial standards ) and confirm via NMR (¹³C/¹H) and high-resolution mass spectrometry .

Q. What synthetic pathways are used to produce DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil, and what intermediates are critical for quality control?

Methodological Answer: The synthesis involves:

Coupling : Reacting ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with trityl biphenyl bromide in polar aprotic solvents (e.g., DMF) under mild base conditions (K₂CO₃) .

Ester hydrolysis : Alkaline deprotection of intermediates (e.g., formula V) to generate carboxylic acid derivatives .

Medoxomil esterification : Reaction with 4-halomethyl-5-methyl-2-oxo-1,3-dioxolene .
Critical intermediates :

  • Trityl-protected intermediates (e.g., formula VI): Monitor for residual triphenylmethanol impurities via HPLC with UV detection (λ = 254 nm) .
  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate : A process-related impurity requiring quantification (<0.10% per ICH guidelines) .

Q. Which analytical methods are standard for purity assessment and quantification of DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil?

Methodological Answer:

  • HPLC-UV :
    • Column : XTerra RP18 (150 × 3.9 mm, 5 µm) .
    • Mobile phase : Gradient of 10 mM KH₂PO₄ (pH 7.5) and acetonitrile .
    • Detection : UV at 250–260 nm; retention time comparison against EP reference standards .
  • Mass spectrometry (LC-MS) : Identifies impurities (e.g., formula VI) via m/z profiling .
  • Loss on drying (LOD) : Ensures residual solvent compliance (e.g., acetonitrile < 410 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro hydrolysis rates and in vivo bioavailability data for DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil?

Methodological Answer: Discrepancies arise due to:

  • pH-dependent hydrolysis : Simulate gastrointestinal conditions (e.g., SGF at pH 1.2 vs. SIF at pH 6.8) to compare enzymatic vs. non-enzymatic activation .
  • Caco-2 cell models : Assess intestinal permeability and esterase activity differences between species .
  • Radiolabeled tracer studies : Use ¹⁴C-labeled prodrug to track absorption and conversion kinetics in preclinical models .

Q. What advanced strategies minimize impurities like ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate during scale-up synthesis?

Methodological Answer:

  • Process optimization :
    • Temperature control : Maintain ≤40°C during coupling to prevent side reactions .
    • Thin-film evaporation : Reduces residual solvents and intermediates post-synthesis .
  • Chromatographic purification : Use preparative HPLC with XBridge C18 columns (ACN/water gradients) to isolate trityl olmesartan medoxomil with ≥97.6% purity .
  • In-line PAT (Process Analytical Technology) : Real-time monitoring via FTIR or Raman spectroscopy to detect impurity thresholds .

Q. What orthogonal approaches characterize isomeric impurities in DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil batches?

Methodological Answer:

  • Chiral HPLC : Utilize Chiralpak IC-3 columns with heptane/ethanol/DEA (90:10:0.1) to resolve enantiomers .
  • 2D-NMR (HSQC, HMBC) : Differentiates regioisomers by correlating ¹H-¹³C coupling patterns .
  • Differential scanning calorimetry (DSC) : Detects polymorphic impurities via melting point deviations (EP standard: 180–185°C) .

Q. How do molecular docking studies elucidate DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil’s selectivity for the AT1 receptor?

Methodological Answer:

  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
  • Receptor preparation : Use crystallographic data of human AGTR1 (PDB ID: 4YAY) .
  • Key interactions :
    • Hydrogen bonding between tetrazole and Arg167/Tyr35 residues.
    • Hydrophobic interactions of the imidazole core with Trp84/His183 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Olmesartan medoxomil impurity C
Reactant of Route 2
Olmesartan medoxomil impurity C

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